1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one
Overview
Description
1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one is a useful research compound. Its molecular formula is C17H14F3NO2 and its molecular weight is 321.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.09766318 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Intervalence Charge Transfer and Redox Properties
Research has highlighted the unique intervalence charge transfer (IVCT) properties in compounds related to 1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one, especially when linked with vinylene and phenylene-vinylene bridges. Such studies have provided insights into the electronic interactions and redox behaviors of these compounds, showcasing their potential in developing advanced materials with tailored electrical properties (Barlow et al., 2005).
Synthesis and Molecular Design
The synthesis and molecular design involving this compound derivatives have been explored to develop novel redox-active systems. These systems leverage the sterically protecting groups carrying reversible redox sites, showcasing potential applications in creating complex redox systems (Tsuji et al., 1999).
Corrosion Inhibition
Another area of application is in corrosion inhibition, where derivatives of this compound have demonstrated significant efficacy. Studies have shown that these compounds can inhibit the corrosion of metals in acidic environments, with the potential for application in protecting industrial infrastructure (Bentiss et al., 2009).
Polymorphic and Crystal Structure Analysis
Investigations into the polymorphic and crystal structures of compounds closely related to this compound have shed light on their polarized molecular-electronic structures and supramolecular aggregation. This knowledge aids in understanding how molecular design influences material properties, which is crucial for the development of novel materials with specific functions (Low et al., 2004).
Antimicrobial Activities
The compound and its derivatives have been evaluated for their antimicrobial activities, with some showing promising results against various microorganisms. This opens potential applications in the development of new antimicrobial agents for medical and sanitary applications (Bektaş et al., 2010).
Antioxidant Activities
Research on the antioxidant activities of 2'-aminochalcone derivatives, which share structural similarities with this compound, has provided insights into their potential as antioxidants. These findings could contribute to the development of novel antioxidant agents for various applications (Sulpizio et al., 2016).
Properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO2/c1-23-15-7-5-12(6-8-15)16(22)9-10-21-14-4-2-3-13(11-14)17(18,19)20/h2-11,21H,1H3/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRDUHBHBQVBQK-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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